molecular formula C10H14ClN3O2 B3152315 N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride CAS No. 733703-31-6

N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride

Cat. No.: B3152315
CAS No.: 733703-31-6
M. Wt: 243.69
InChI Key: NVTXBMFXKUEHOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the investigation of novel therapies for neurological disorders. This phenylglycinamide derivative is strategically designed for use in preclinical studies, with a primary research focus on targeting multifactorial diseases such as epilepsy and neuropathic pain . The compound's core research value lies in its potential multimodal mechanism of action. Research on analogous phenylglycinamide derivatives indicates a pharmacodynamic profile that may include antagonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception and seizure propagation . Beyond TRPV1 interaction, this class of compounds has demonstrated an ability to inhibit voltage-gated sodium channels (VGSCs) and calcium currents (e.g., Cav1.2), which are critical regulators of neuronal excitability and synaptic transmission . This multi-target engagement is a modern strategy aimed at overcoming the limitations of single-target agents, especially in the context of drug-resistant conditions . In vivo pharmacological assessments of structurally related molecules have shown robust and broad-spectrum efficacy in established seizure models, including the maximal electroshock (MES) test and the 6 Hz psychomotor seizure model, as well as in models of neuropathic pain such as oxaliplatin-induced and streptozotocin-induced neuropathy . Furthermore, lead compounds in this chemical series have exhibited favorable in vitro ADME-Tox properties, including high metabolic stability in human liver microsomes, a weak influence on major cytochrome P450 isoforms, and no observed hepatotoxicity, suggesting promising drug-like characteristics for a research compound . This compound is presented as a tool for scientists exploring new therapeutic avenues and is supplied For Research Use Only. It is strictly not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-aminoacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.ClH/c1-7(14)12-8-2-4-9(5-3-8)13-10(15)6-11;/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTXBMFXKUEHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride typically involves the acetylation of 4-aminophenylglycinamide. The reaction conditions often include the use of acetic anhydride as the acetylating agent and a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the amide or acetyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or acetyl derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its therapeutic potential in various diseases:

  • Cancer Treatment : The modulation of kinases involved in oncogenesis makes this compound a candidate for cancer therapies. Studies have shown that compounds with similar structures effectively inhibit tumor growth in models of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs) by targeting c-Kit and other kinases .
  • Inflammatory Diseases : The inhibition of kinase activity can also be beneficial in treating inflammatory conditions such as rheumatoid arthritis and psoriasis. By modulating the pathways involved in inflammation, N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride may reduce symptoms and improve patient outcomes .
  • Cardiovascular Diseases : Research indicates that targeting kinases involved in vascularization may help treat conditions like ischemia and atherosclerosis. The compound's ability to inhibit angiogenesis could be leveraged to develop therapies for these diseases .

Case Studies and Research Findings

Several studies have documented the effects of this compound:

  • Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to significant reductions in cell viability across various cancer cell lines, suggesting its potential as an anti-cancer agent .
  • Animal Models : Preclinical trials using animal models have shown promising results, with treated subjects exhibiting reduced tumor sizes compared to controls. These findings support the hypothesis that kinase inhibition can effectively slow down tumor progression .
Study Type Findings Reference
In VitroReduced cell viability in cancer cell lines
Preclinical TrialsDecreased tumor size in animal models
Mechanistic StudyInhibition of c-Met and KDR pathways

Mechanism of Action

The mechanism of action of N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include signal transduction cascades and metabolic pathways, which are crucial for cellular functions.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Key Structural Features Target/Application Notable Properties References
This compound Acetylamino phenyl, glycinamide, HCl MCHR1 antagonist (putative) Moderate lipophilicity, enhanced solubility
(±)-SNAP-7941 Difluorophenyl, piperidinylpropyl-aminocarbonyl MCHR1 antagonist Racemic mixture, potential stereoselectivity
(+)-SNAP-7941 Enantiopure form of (±)-SNAP-7941 MCHR1 antagonist Higher receptor affinity than racemate
FE@SNAP Fluoroethylated SNAP derivative MCHR1 antagonist Increased BBB penetration via fluorine
N~2~-[1-(4-Propylphenyl)ethyl]glycinamide hydrochloride Propylphenyl, glycinamide, HCl Structural analogue Enhanced lipophilicity vs. acetylated variant
Dopamine hydrochloride Dihydroxyphenyl, ethylamine, HCl Neurotransmitter (adrenergic) High solubility, catechol ring instability

Research Findings and Implications

  • MCHR1 Antagonists: The SNAP-7941 series demonstrates that fluorination (FE@SNAP) and enantiopurity ((+)-SNAP-7941) critically influence efficacy, suggesting that this compound could benefit from similar modifications .
  • Prodrug Potential: Tos@SNAP’s tosyl group highlights strategies to improve pharmacokinetics, a approach applicable to this compound for sustained release .
  • Structural Trade-offs : The propylphenyl group in ’s compound increases lipophilicity but may reduce aqueous solubility compared to the acetylated phenyl group, underscoring the need for balanced substituent design .

Biological Activity

N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate the compound's mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula: C10H13N3O2
  • CAS Number: 22690380

The compound features an acetylamino group attached to a phenyl ring, which is linked to a glycinamide moiety. This structural configuration is pivotal in determining its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts:

  • Anticonvulsant Activity: Recent studies have indicated that derivatives of phenylglycinamide, including this compound, exhibit potent anticonvulsant properties. For instance, hybrid molecules derived from phenylglycinamide have shown effectiveness in maximal electroshock (MES) and 6 Hz seizure models, demonstrating a multimodal mechanism of action that includes TRPV1 antagonism and inhibition of sodium currents .
  • Anti-inflammatory Effects: The compound has been implicated in reducing inflammatory responses in various models. Its ability to modulate pathways associated with inflammation suggests potential applications in treating conditions characterized by excessive inflammatory activity .
  • Neuroprotective Properties: There is evidence supporting the neuroprotective effects of this compound. Studies have shown that it may play a role in mitigating neurodegenerative processes, possibly through mechanisms involving the modulation of excitatory amino acid receptors .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticonvulsantTRPV1 antagonism, sodium current inhibition
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveInteraction with excitatory amino acid receptors

Case Study: Anticonvulsant Efficacy

In a focused combinatorial chemistry approach, researchers developed a series of phenylglycinamide derivatives. Among these, this compound demonstrated significant anticonvulsant activity in both in vitro and in vivo models. The study utilized various assays to assess the compound's efficacy against induced seizures, revealing an effective ED50 that underscores its potential as a therapeutic agent for epilepsy .

In Vitro Studies

In vitro binding and functional assays have indicated that this compound interacts with multiple targets within neuronal pathways. These studies highlight its capacity to influence calcium currents and sodium channel activity, which are critical for neuronal excitability and synaptic transmission .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential acetylation of 4-aminophenylglycine followed by amidation and HCl salt formation. Key steps include protecting group strategies (e.g., acetyl for amine protection) and coupling reagents like HATU or EDC for amidation .
  • Purity Validation : Use HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) and TLC (silica gel, ethyl acetate:methanol 9:1). Confirm identity via 1^1H/13^{13}C NMR (e.g., acetyl peak at ~2.1 ppm) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Analysis : 1^1H NMR to verify aromatic protons (δ 7.2–7.6 ppm for phenyl ring) and amide protons (δ 6.8–7.0 ppm).
  • Elemental Analysis : Confirm C, H, N, and Cl content (±0.4% deviation).
  • X-ray Crystallography : For absolute configuration determination, though this requires high-purity crystals .

Advanced Research Questions

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B guidelines) conditions at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures. Store samples at -20°C in amber vials to prevent hydrolysis and photodegradation .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Optimization : Standardize protocols (e.g., cell lines, incubation times). For receptor binding studies, use radioligand displacement assays (e.g., 3^3H-labeled ligands) with triplicate measurements.
  • Data Normalization : Account for batch-to-batch variability in compound purity (validate via HPLC before assays) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., phenylglycinamide derivatives) to identify structure-activity relationships (SAR) .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Use Michaelis-Menten plots to determine KiK_i (inhibition constant) under varied substrate concentrations.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target enzymes (e.g., proteases or kinases) to predict binding modes.
  • Site-Directed Mutagenesis : Validate predicted binding residues by mutating active-site amino acids and measuring activity changes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in purity assessments between TLC and HPLC?

  • Methodological Answer :

  • Cross-Validation : Run both methods simultaneously. TLC may miss low-abundance impurities (<1%), whereas HPLC with UV/Vis detection (λ = 254 nm) offers higher sensitivity.
  • Spiking Experiments : Add known impurities (e.g., unreacted 4-aminophenylglycine) to assess detection limits .

Safety and Handling Considerations

Q. What precautions are critical when handling this compound in biological assays?

  • Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride
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N1-[4-(Acetylamino)phenyl]glycinamide hydrochloride

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